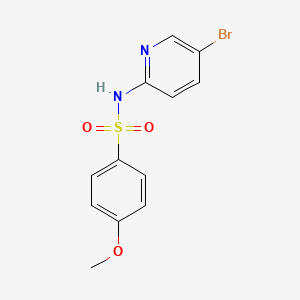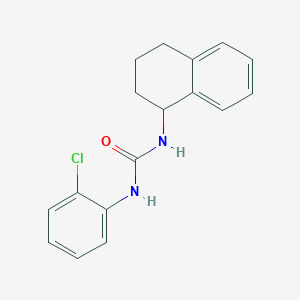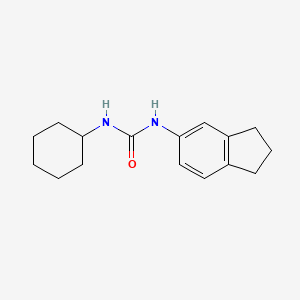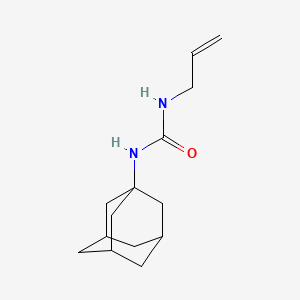
N-(5-bromopyridin-2-yl)-4-methoxybenzene-1-sulfonamide
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-4-methoxybenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a brominated pyridine ring and a methoxy-substituted benzene sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-methoxybenzene-1-sulfonamide typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-pyridine.
Sulfonamide Formation: The brominated pyridine is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the pyridine ring.
Oxidation and Reduction: The methoxy group on the benzene ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or demethylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biochemical Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry:
Chemical Manufacturing: The compound serves as an intermediate in the synthesis of other complex organic molecules.
Agriculture: It is explored for its potential use in the development of agrochemicals such as herbicides or fungicides.
Mécanisme D'action
The mechanism by which N-(5-bromopyridin-2-yl)-4-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The brominated pyridine ring and the sulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
- N-(5-bromo-2-pyridinyl)-2-methylpropanamide
- N-(5-bromo-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide
- N-(5-bromo-2-pyridinyl)-2-pyridinecarboxamide
Comparison:
- Structural Differences: While these compounds share the brominated pyridine ring, they differ in the substituents attached to the pyridine ring and the nature of the sulfonamide group.
- Chemical Properties: The presence of different functional groups affects their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its specific chemical structure. For example, N-(5-bromo-2-pyridinyl)-2-methylpropanamide may be more suitable for certain catalytic applications, while N-(5-bromo-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide might be preferred in biochemical research.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S/c1-18-10-3-5-11(6-4-10)19(16,17)15-12-7-2-9(13)8-14-12/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYAZDIAFFHOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-naphthalen-1-ylurea](/img/structure/B4278214.png)

![N-(naphthalen-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B4278219.png)

![(2,2-Dibromo-1-methylcyclopropyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B4278249.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4278257.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B4278260.png)
![3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278266.png)
![3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278269.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methylphenyl)urea](/img/structure/B4278291.png)
![3-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-1-(3-METHYLPHENYL)UREA](/img/structure/B4278296.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-1-naphthylurea](/img/structure/B4278300.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methylphenyl)urea](/img/structure/B4278302.png)
